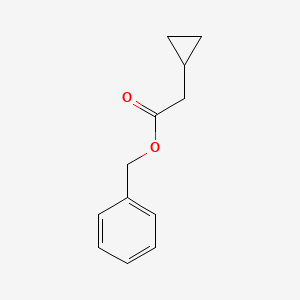

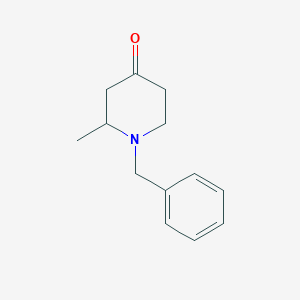

1-Benzyl-2-methylpiperidin-4-one

概要

説明

1-Benzyl-2-methylpiperidin-4-one is a chemical compound that is part of the benzylpiperidine family. It is related to various compounds that have been studied for their potential in medical applications, such as the treatment of Alzheimer's Disease and as antiulcer agents. The compound's derivatives have been synthesized and evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain . Additionally, some derivatives have been investigated for their cytotoxic effects on human cervical cancer cells .

Synthesis Analysis

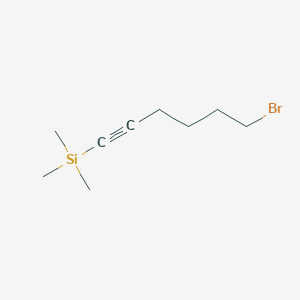

The synthesis of 1-Benzyl-2-methylpiperidin-4-one derivatives has been explored in several studies. For instance, 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, a related compound, has been prepared and shown to undergo palladium-catalyzed cross-coupling reactions with aryl iodides and bromides to generate 3,4-unsaturated 4-arylpiperidines . Another study reported the synthesis of new polycyclic indole derivatives through acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, using toluene-4-sulfonic acid as a catalyst . Furthermore, fluorescent N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols, yielding compounds with significant cholinesterase inhibitory activity .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methylpiperidin-4-one derivatives has been characterized using various spectroscopic methods. NMR spectroscopy and single-crystal XRD analysis have been employed to determine the structure of synthesized oximes, confirming the existence of the E-isomer in unsymmetrical ketones . Additionally, the comparative molecular field analysis (CoMFA) has been used to study the structure-activity relationship of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors, revealing the importance of steric and electronic factors .

Chemical Reactions Analysis

1-Benzyl-2-methylpiperidin-4-one and its derivatives participate in various chemical reactions. The aforementioned synthesis of polycyclic indole derivatives involves a reaction mechanism that includes cyclization of enamine and subsequent intramolecular 1,5-dipolar cyclization . The compound's derivatives have also been shown to form supramolecular inclusion complexes with β-cyclodextrin, which can be analyzed by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-2-methylpiperidin-4-one derivatives are influenced by their molecular structure and substituents. QSAR analyses have been performed to understand the relationship between the properties of the substituted indanone and benzylpiperidine rings and their inhibitory effects on acetylcholinesterase . The studies suggest that the potency of inhibition can be significantly affected by the nature of the substituents on these rings, with some derivatives showing potent activity against cholinesterase enzymes and cancer cells .

科学的研究の応用

Antibacterial Properties

Research has shown that derivatives of piperidine, including those related to 1-Benzyl-2-methylpiperidin-4-one, exhibit notable antibacterial properties. Specifically, compounds synthesized from various aralkyl/aryl carboxylic acids, through a series of steps involving 1-Benzyl-2-methylpiperidin-4-one, have demonstrated significant antibacterial effectiveness (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Polycyclic Indole Derivatives

1-Benzylpiperidin-4-one, closely related to 1-Benzyl-2-methylpiperidin-4-one, has been utilized in the synthesis of new polycyclic indole derivatives. The synthesis process involves a reaction with 2-vinylaniline derivatives under specific conditions, yielding a new class of indole derivatives which have been structurally determined by NMR-spectroscopic methods (H. Walter, H. Sauter, & J. Schneider, 1993).

Antioxidant and Antimicrobial Potential

In a study focusing on 1-methylpiperidin-4-one derivatives, a novel synthesis protocol was developed for oxime esters, exhibiting enhanced biological properties, including significant antioxidant and antimicrobial activities. Certain compounds within this group showed promising antioxidant activity, as well as strong antibacterial and antifungal properties (S. T. Harini et al., 2014).

Synthesis of Benzyl-Substituted Piperidine Hydrochloride

1-Benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride, which incorporates the 1-Benzyl-2-methylpiperidin-4-one structure, has been synthesized for potential industrial-scale production. This synthesis demonstrates the feasibility of producing benzyl-substituted piperidine derivatives on a larger scale (Lan Zhi-yin, 2004).

Enantioselective Synthesis

The compound has also been used in enantioselective synthesis processes. Specifically, its derivatives have been used for chiral separation in plasma using high-performance liquid chromatography, indicating its potential in enantioselective and stereochemical studies (Y. Oda et al., 1992).

Safety And Hazards

将来の方向性

Piperidines, including 1-Benzyl-2-methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and potential future developments in the use of such compounds in the pharmaceutical industry.

特性

IUPAC Name |

1-benzyl-2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIZOPYFPXOGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455030 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpiperidin-4-one | |

CAS RN |

203661-73-8 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)